3,4-Dichlorophenylacetic acid

Description

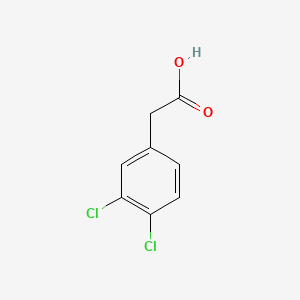

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206794 | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-30-7 | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5807-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dichlorophenylacetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylacetic Acid

Abstract

This compound (3,4-DClPAA), a halogenated derivative of phenylacetic acid, is a compound of significant interest in chemical research, agriculture, and pharmaceutical development. Its unique chemical structure, characterized by a dichlorinated phenyl ring attached to an acetic acid moiety, imparts specific physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of 3,4-DClPAA, consolidating critical data on its chemical identity, physical properties, synthesis, analytical characterization, and biological activity. We delve into its recently identified role as a potent auxin analog, offering field-proven insights for researchers in plant sciences and agrochemical development.[2][3] Furthermore, this document outlines detailed methodologies for its analysis and discusses essential safety and handling protocols, serving as an authoritative resource for scientists and development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of effective research and development. 3,4-DClPAA is an organic compound typically appearing as a white to off-white crystalline solid.[1][4][5] Its structural and physical characteristics are pivotal for its reactivity, solubility, and biological interactions.

Structural Identifiers

Correctly identifying the compound is critical for reproducibility and navigating chemical databases. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 5807-30-7 | [6], [7] |

| Molecular Formula | C₈H₆Cl₂O₂ | [6], [8] |

| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [6] |

| SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)Cl | [6] |

| InChIKey | ZOUPGSMSNQLUNW-UHFFFAOYSA-N | [6], [8] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and experimental conditions. These parameters are essential for designing synthetic routes, formulating solutions, and developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 205.03 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [1], [4] |

| Melting Point | 89-91 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [1], [9] |

| pKa | ~2.9 (Predicted for related dichlorophenoxyacetic acid) | [10], [11] |

Synthesis and Reactivity

3,4-DClPAA is a valuable intermediate in organic synthesis.[5] While multiple synthetic routes exist, a common approach involves the modification of a dichlorinated benzene precursor. The carboxylic acid functional group provides a reactive site for standard derivatization reactions, such as esterification or amide bond formation, enabling its use in the parallel solid-phase synthesis of more complex molecules.[9]

The choice of a synthetic pathway depends on starting material availability, desired purity, and scalability. A representative synthesis might involve the conversion of 3,4-dichlorotoluene to 3,4-dichlorobenzyl cyanide, followed by hydrolysis to yield the final acid. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Analytical Methodology

Accurate and precise quantification of 3,4-DClPAA is essential for quality control, metabolic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

The causality behind the experimental choices is critical for developing a self-validating system. The acidic nature of 3,4-DClPAA dictates the use of an acidic mobile phase to ensure the molecule is in its neutral, protonated state, which promotes retention on a nonpolar stationary phase like C18. The aromatic ring provides a strong chromophore, making UV detection a straightforward and sensitive choice. For complex matrices or trace-level detection, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a validated starting point for the quantification of 3,4-DClPAA in a research setting.

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of 3,4-DClPAA in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (e.g., from a reaction mixture):

-

Quench a small aliquot of the reaction mixture.

-

Perform a liquid-liquid extraction. Acidify the aqueous sample to pH ~2 with 1M HCl, then extract with a water-immiscible organic solvent like ethyl acetate. The acidification ensures the analyte is protonated and preferentially partitions into the organic layer.

-

Evaporate the organic solvent under reduced pressure.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic group.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 40°C.[12]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 280-285 nm, corresponding to the absorbance maximum of the dichlorophenyl group.[12]

-

-

Data Analysis:

-

Integrate the peak area corresponding to the retention time of 3,4-DClPAA.

-

Construct a calibration curve by plotting peak area versus concentration for the prepared standards.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

Biological Activity: A Novel Auxin Analog

Recent groundbreaking research has identified 3,4-DClPAA as a potent auxin analog, expanding the toolkit for plant growth regulation and agricultural applications.[2][13] Unlike its well-known relative, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is primarily used as a selective herbicide, 3,4-DClPAA demonstrates beneficial growth-promoting effects.[2]

Mechanism of Action

3,4-DClPAA functions by mimicking the natural plant hormone indole-3-acetic acid (IAA). It acts through the established auxin signaling pathway, which is fundamental to nearly every aspect of plant growth and development.[2]

-

Receptor Binding: 3,4-DClPAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Molecular docking studies suggest a high binding affinity, particularly to the TIR1 receptor.[2][3]

-

SCF-TIR1/AFB Complex Activation: This binding event stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.

-

Proteasomal Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to downstream physiological effects.[2]

Physiological studies confirm this mechanism, showing that 3,4-DClPAA promotes the elongation of oat coleoptile segments, induces the formation of adventitious roots, and enhances overall crop root growth.[3][13]

Toxicology and Safety

As with any laboratory chemical, proper handling of 3,4-DClPAA is imperative. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

While specific toxicological data for 3,4-DClPAA is limited, related compounds like 2,4-D have been studied extensively, with research indicating potential for toxicity at high doses.[14][15][16] Therefore, treating 3,4-DClPAA with appropriate caution is advised.

Conclusion

This compound is a multifaceted compound with well-defined chemical properties and burgeoning biological applications. Its identity is firmly established, and its physicochemical characteristics make it amenable to standard synthetic and analytical techniques. The recent discovery of its function as a growth-promoting auxin analog, distinct from the herbicidal nature of similar structures, opens new avenues for research in agriculture and plant biology. This guide provides the foundational knowledge and practical methodologies required for researchers, scientists, and drug development professionals to effectively and safely utilize 3,4-DClPAA in their work.

References

-

This compound. Stenutz. [Link]

-

3,4-Dichlorophenyl acetic acid | 5807-30-7. Zhenjiang Shuangying Chemical Co., Ltd. [Link]

-

Understanding the Properties of this compound for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C8H6Cl2O2 | CID 79874. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Acute, Pharmacokinetic, and Subchronic Toxicological Studies of 2,4-Dichlorophenoxyacetic Acid. 24d.info. [Link]

-

3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC, NIH. [Link]

-

A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. [Link]

-

3,4-dichlorophenoxyacetic acid. ChemBK. [Link]

- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

2,4-Dichlorophenoxyacetic acid. [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

This compound acts as an auxin analog and induces beneficial effects in various crops. NIH. [Link]

-

This compound acts as an auxin analog. ResearchBunny. [Link]

-

Phenoxyacetic Acid Synthesis. Sciencemadness.org. [Link]

-

Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. [Link]

-

This compound acts as an auxin analog and induces beneficial effects in various crops. ResearchGate. [Link]

-

2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

Draft Guidelines for Canadian Drinking Water Quality, Haloacetic Acids. Canada.ca. [Link]

Sources

- 1. CAS 5807-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchbunny.com [researchbunny.com]

- 4. A15653.22 [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 5807-30-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Draft Guidelines for Canadian Drinking Water Quality, Haloacetic Acids - Canada.ca [canada.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 24d.info [24d.info]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. scielo.br [scielo.br]

An In-Depth Technical Guide to 3,4-Dichlorophenylacetic Acid (CAS 5807-30-7): Synthesis, Bioactivity, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3,4-Dichlorophenylacetic acid (3,4-DCAA), a compound of increasing interest in chemical and biological research. Initially, this guide addresses a common misconception, clarifying that 3,4-DCAA is not a metabolite of the widely used nonsteroidal anti-inflammatory drug, diclofenac. The guide then delves into the core scientific attributes of 3,4-DCAA, including its detailed synthesis, recently discovered biological activity as an auxin analog, and its toxicological profile. Furthermore, this document provides validated, step-by-step analytical protocols for the accurate quantification of 3,4-DCAA, serving as a valuable resource for researchers in the fields of synthetic chemistry, plant sciences, and drug development.

Introduction and Clarification of Metabolic Identity

This compound (3,4-DCAA) is a chlorinated aromatic carboxylic acid with the CAS number 5807-30-7.[1] Its structure, characterized by a phenylacetic acid backbone substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring, imparts specific chemical and physical properties that are of interest in various scientific disciplines.[1]

A prevalent misconception within some scientific circles is the association of 3,4-DCAA with the metabolism of diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). It is critical to establish at the outset that This compound is not a known metabolite of diclofenac. The primary metabolic pathways of diclofenac in humans involve hydroxylation and subsequent glucuronidation.[2][3] The major metabolites are 4'-hydroxydiclofenac and 5-hydroxydiclofenac, which are formed by the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[3][4] These hydroxylated metabolites can be further conjugated or, in some cases, oxidized to reactive quinone imines, which are implicated in the idiosyncratic liver toxicity associated with diclofenac.[5]

This guide will now proceed to detail the known scientific and technical aspects of 3,4-DCAA, independent of its erroneous association with diclofenac metabolism.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of 3,4-DCAA is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 89-91 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| logP | 3.1 | [1] |

Spectral Data:

-

¹H NMR: Spectral data for 3,4-DCAA is available and crucial for its identification and purity assessment.

-

Mass Spectrometry: The mass spectrum of 3,4-DCAA provides confirmation of its molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for the carboxylic acid and dichlorinated aromatic functionalities.[1]

Synthesis of this compound

The synthesis of 3,4-DCAA can be achieved through various organic chemistry methodologies. One of the most established routes is the Willgerodt-Kindler reaction, which allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.[6]

Synthetic Pathway: Willgerodt-Kindler Reaction

This two-step synthesis utilizes the readily available 3,4-dichloroacetophenone as the starting material.

Caption: Willgerodt-Kindler synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

Step 1: Synthesis of 3,4-Dichlorophenylacetylthiomorpholide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroacetophenone (1 equivalent), morpholine (2.5 equivalents), and elemental sulfur (2.5 equivalents).[7]

-

Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute ethanol solution.

-

Purification: The crude thiomorpholide can be purified by recrystallization from ethanol to yield the desired intermediate as a crystalline solid.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified 3,4-dichlorophenylacetylthiomorpholide is suspended in a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask fitted with a reflux condenser.[4]

-

Reaction Conditions: The mixture is heated to reflux and maintained for 4-6 hours.

-

Work-up: After cooling, the reaction mixture is poured onto ice, and the precipitated crude 3,4-DCAA is collected by filtration.

-

Purification: The crude product is washed thoroughly with cold water and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Biological Activity: An Emerging Auxin Analog

Recent groundbreaking research has identified 3,4-DCAA as a potent auxin analog, a class of plant hormones that regulate various aspects of plant growth and development.[8][9] This discovery opens up new avenues for its application in agriculture and plant biology research.

Mechanism of Action

3,4-DCAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by interacting with the auxin signaling pathway.[8] Its biological effects are mediated through the following key steps:

-

Receptor Binding: 3,4-DCAA binds to auxin receptors, such as TIR1 (TRANSPORT INHIBITOR RESPONSE 1), initiating the downstream signaling cascade.[8]

-

Gene Expression: This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[8]

-

Physiological Responses: The altered gene expression results in classic auxin-mediated physiological responses, including cell elongation, adventitious root formation, and overall growth promotion.[8]

Caption: Simplified auxin signaling pathway initiated by 3,4-DCAA.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of 3,4-DCAA is essential for research in various matrices, including biological fluids and plant tissues. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection are the methods of choice.

HPLC-UV Method for Quantification in Aqueous Samples

This protocol is adapted from methodologies for similar acidic herbicides and provides a robust starting point for method development.[10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% formic or phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 230 nm or 285 nm, which should be optimized based on the UV spectrum of 3,4-DCAA.

-

Injection Volume: 20 µL

Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):

-

To 5 mL of the aqueous sample, add 1 mL of acetonitrile and 1.5 g of sodium chloride.

-

Vortex vigorously for 2 minutes to induce phase separation.

-

Centrifuge to fully separate the layers.

-

Transfer the upper acetonitrile layer to a clean vial for HPLC analysis.

LC-MS/MS Method for Trace Analysis in Complex Matrices (e.g., Plant Extracts)

For higher sensitivity and selectivity, especially in complex matrices like plant extracts, LC-MS/MS is the preferred method.[11][12]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Similar to the HPLC-UV method, using a C18 column and a gradient elution with acetonitrile and acidified water.

Mass Spectrometric Conditions (Negative Ion Mode):

-

Ionization Mode: ESI-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: Precursor ion (m/z of deprotonated 3,4-DCAA) → Product ion 1

-

Qualifier: Precursor ion (m/z of deprotonated 3,4-DCAA) → Product ion 2

-

Sample Preparation (for Plant Tissues):

-

Homogenize the plant tissue sample.

-

Extract with an acidified organic solvent (e.g., acetonitrile with 1% acetic acid).

-

Perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

The final extract is then analyzed by LC-MS/MS.

Toxicological Profile and Safety Considerations

Based on available safety data, 3,4-DCAA is classified as a hazardous substance.[5][8] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification: [13]

-

Skin Irritation: Category 2 (Causes skin irritation)[13]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[13]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[13]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[14]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

While specific comprehensive in vivo and in vitro toxicological studies for 3,4-DCAA are not as extensive as for its structural analog 2,4-D, the available data indicates that it should be treated as a hazardous chemical.[15][16][17][18][19][20][21]

Conclusion

This compound is a compound with a distinct chemical identity and an emerging biological role. This guide has aimed to provide a scientifically rigorous and practical resource for researchers by clarifying its metabolic relationship with diclofenac, detailing its synthesis and analytical determination, and highlighting its significant bioactivity as an auxin analog. As research into this molecule continues, it is anticipated that its applications in various scientific fields will expand.

References

-

This compound - SAFETY DATA SHEET. (2021, December 25). Link

-

This compound 98% | 5807-30-7. Sigma-Aldrich. Link

-

This compound SDS, 5807-30-7 Safety Data Sheets. ECHEMI. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Link

-

2 - SAFETY DATA SHEET. Link

-

General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. Link

-

3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC - NIH. (2013, August 23). Link

-

Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. Link

-

dichloroacetic acid - Organic Syntheses Procedure. Link

-

8 - Organic Syntheses Procedure. Link

-

In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PMC - NIH. Link

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry. Link

-

This compound | C8H6Cl2O2 | CID 79874. PubChem. Link

-

Comparative Subchronic and Chronic Dietary Toxicity Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in the Dog. Toxicological Sciences | Oxford Academic. Link

-

Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. PubMed. Link

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Link

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Link

-

Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Link

-

2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. PubMed. (2023, October 24). Link

-

Acute, Pharmacokinetic, and Subchronic Toxicological Studies of 2,4-Dichlorophenoxyacetic Acid. 24d.info. Link

-

LCMS Analysis of Plant Extract. ResolveMass Laboratories Inc. Link

-

Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica). Link

-

(PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Link

-

(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. (2023, March 23). Link

-

CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Google Patents. Link

-

A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. ..:: DESWATER ::... Link

-

CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid. Google Patents. Link

-

Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. NIH. (2018, January 17). Link

-

US4031145A - Process for the production of 3,4-dichlorotoluene. Google Patents. Link

-

Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. ResearchGate. (2018, January 17). Link

-

Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Link

-

In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PMC - NIH. Link

-

Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. DTIC. Link

-

2,2',4'-Trichloroacetophenone synthesis. ChemicalBook. Link

Sources

- 1. epa.gov [epa.gov]

- 2. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. deswater.com [deswater.com]

- 11. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 24d.info [24d.info]

- 20. scielo.br [scielo.br]

- 21. In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorophenylacetic Acid

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

3,4-Dichlorophenylacetic acid is a vital building block in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1] Its disubstituted phenylacetic acid scaffold is a common motif in molecules designed to interact with biological systems. For researchers and professionals in drug development, a comprehensive understanding of its synthesis is paramount for ensuring a reliable and high-quality supply of this crucial intermediate. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and critical process considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 5807-30-7 | [2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 205.04 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 89-91 °C | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| IUPAC Name | 2-(3,4-dichlorophenyl)acetic acid | [4] |

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product.

-

The Willgerodt-Kindler Reaction: This classic named reaction provides a direct route from the corresponding aryl alkyl ketone, in this case, 3,4-dichloroacetophenone.[5][6]

-

Hydrolysis of 3,4-Dichlorobenzyl Cyanide: This two-step approach involves the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.[7][8]

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic strategies.

Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted carboxylic acids and their derivatives from aryl ketones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[5][9]

Reaction Workflow

Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-(3,4-Dichlorophenylacetyl)morpholine (Thioamide Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 6-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen sulfide.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The crude thioamide will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or isopropanol to yield the purified N-(3,4-Dichlorophenylacetyl)morpholine.

Part B: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, suspend the purified thioamide from Part A in a 10-20% aqueous solution of sulfuric acid or sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Work-up (Acid Hydrolysis): Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude carboxylic acid.

-

Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude this compound from a mixture of water and ethanol or another suitable solvent system to obtain the pure product.

Route 2: Hydrolysis of 3,4-Dichlorobenzyl Cyanide

This synthetic approach involves two main stages: the preparation of 3,4-dichlorobenzyl cyanide from the corresponding benzyl halide, followed by its hydrolysis to the final carboxylic acid product.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Detailed Experimental Protocol

Part A: Synthesis of 3,4-Dichlorobenzyl Cyanide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.

-

Reaction Conditions: To the cyanide solution, add a solution of 3,4-dichlorobenzyl chloride (1 equivalent) in ethanol dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours.[10]

-

Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride.[11] Evaporate the ethanol from the filtrate under reduced pressure. The remaining aqueous layer is then extracted with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,4-dichlorobenzyl cyanide can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the purified 3,4-dichlorobenzyl cyanide from Part A with a mixture of water, sulfuric acid, and glacial acetic acid.[8]

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 3-5 hours.[7]

-

Work-up: Cool the reaction mixture and pour it into cold water. The this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 89-91 °C (sharp melting point indicates high purity)[2] |

| ¹H NMR | Signals corresponding to the aromatic and methylene protons with appropriate chemical shifts and integration. |

| ¹³C NMR | Signals corresponding to the aromatic, methylene, and carbonyl carbons. |

| FTIR | Characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations, and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ).[2] |

| HPLC | A single major peak indicating high purity. |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through either the Willgerodt-Kindler reaction or the hydrolysis of 3,4-dichlorobenzyl cyanide. The choice of method will be dictated by factors such as starting material availability, cost, and scale of production. For laboratory-scale synthesis, the nitrile hydrolysis route is often preferred due to its milder conditions and easier work-up. The Willgerodt-Kindler reaction, while more direct, can be challenging due to the use of sulfur and the generation of hydrogen sulfide.

Further research in this area could focus on the development of more sustainable and environmentally friendly synthetic methods, such as catalytic approaches that minimize waste and the use of hazardous reagents. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient and economical synthesis of key intermediates like this compound will remain a critical area of focus for the chemical and pharmaceutical industries.

References

- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (CZ2008474A3).

- Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure.

- Willgerodt-Kindler Reaction. SynArchive.

- Benzyl Cyanide. Organic Syntheses Procedure.

- Willgerodt rearrangement. Wikipedia.

- Willgerodt rearrangement. chemeurope.com.

- Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.

- Benzyl Cyanide Hydrolysis To Acid. Scribd.

- Willgerodt-Kindler Reaction. Organic Chemistry Portal.

- This compound | 5807-30-7. CymitQuimica.

- Preparation method of chlorinated phenylacetic acid. (CN103232339A).

- 4-Chlorophenylacetonitrile. Wikipedia.

- This compound 98 5807-30-7. Sigma-Aldrich.

- Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. (CA2345068C).

- This compound. gsrs.

- 3-Chloro Benzyl Cyanide for Synthesis (m-Chloro benzyl Cyanide) | 1529-41-5. CDH.

- United States Patent (10) Patent No.: US 6,639,072 B1. (2000).

- This compound acts as an auxin analog and induces beneficial effects in various crops. (2024).

- This compound | C8H6Cl2O2 | CID 79874. PubChem.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Frontiers.

- Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Par

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- 3,4~Dichlorobenzene sulfonic acid. Journal of the Agricultural Chemical Society of Japan.

- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2020).

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (CN109776301B).

- Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiol

- Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013). Acta Physico-Chimica Sinica.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010).

- This compound 98 5807-30-7. Sigma-Aldrich.

- Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. (CN110590517A).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3,4-二氯苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt_rearrangement [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3,4-Dichlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylacetic acid (DCAA) is a chlorinated phenylacetic acid derivative with established utility as a synthetic auxin analog in agriculture. However, its broader biological effects and mechanisms of action, particularly in mammalian systems, remain largely unexplored, presenting both a toxicological challenge and a potential source of novel pharmacological leads. This in-depth technical guide synthesizes the current understanding of DCAA's established role in plant biology and extrapolates a multi-faceted mechanistic hypothesis in mammalian systems based on evidence from its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). We delve into the potential for DCAA to induce oxidative stress, trigger mitochondrial dysfunction, and initiate apoptosis. Furthermore, we explore a plausible interaction with adrenergic signaling pathways. This guide provides not only a comprehensive theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate these proposed mechanisms.

The Established Paradigm: 3,4-DCAA as an Auxin Analog in Plants

The primary and well-documented mechanism of action of this compound is its function as a synthetic auxin in plants. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. DCAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by binding to and activating auxin signaling pathways.

At the molecular level, DCAA has been shown to interact with auxin receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is an F-box protein that acts as a substrate receptor for the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing the expression of auxin-responsive genes. This cascade of events ultimately results in various physiological responses, including cell elongation, root formation, and fruit development.

The auxin-like activity of DCAA provides a foundational understanding of its biological interactions and serves as a starting point for exploring its effects in other biological systems.

Figure 1: Simplified signaling pathway of 3,4-DCAA as an auxin analog in plants.

A Multifaceted Hypothesis in Mammalian Systems: Beyond an Herbicide

While the herbicidal properties of DCAA are well-established, the structural similarity to other biologically active dichlorinated aromatic compounds, notably 2,4-D, suggests a broader spectrum of activity in mammalian systems. The following sections outline a testable hypothesis centered on three interconnected pillars: oxidative stress, mitochondrial dysfunction, and apoptosis, along with a potential role in modulating adrenergic signaling.

Pillar 1: Induction of Oxidative Stress

A growing body of evidence on 2,4-D suggests that exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. It is plausible that DCAA, due to its similar chemical structure, could also trigger oxidative stress through various mechanisms, such as the uncoupling of mitochondrial respiration or the metabolism of the compound into reactive intermediates.

Key Markers of Oxidative Stress:

-

Reactive Oxygen Species (ROS): Direct measurement of intracellular ROS levels.

-

Lipid Peroxidation: Assessment of damage to cellular membranes.

-

Protein Carbonylation: A marker of irreversible oxidative damage to proteins.

Figure 2: Experimental workflow for the investigation of DCAA-induced oxidative stress.

Detailed Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation, to measure intracellular ROS levels.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

24-well cell culture plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed adherent cells in a 24-well plate at an appropriate density and allow them to attach overnight.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10 µM in pre-warmed serum-free cell culture medium. Vortex for 10 seconds.[1]

-

Cell Treatment: Remove the culture medium and treat the cells with various concentrations of DCAA in fresh medium for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

-

Staining: After treatment, remove the medium and wash the cells once with PBS.

-

Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[1]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Alternatively, visualize the fluorescence using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold-change in ROS production.

Detailed Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.

Materials:

-

Cell or tissue lysate

-

10% Trichloroacetic acid (TCA)

-

0.67% (w/v) Thiobarbituric acid (TBA) solution

-

MDA standard for calibration curve

-

Microcentrifuge tubes

-

Boiling water bath

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% TCA. Incubate on ice for 15 minutes.[3][4]

-

Centrifugation: Centrifuge the samples at 2,200 x g for 15 minutes at 4°C.[3]

-

Reaction Setup: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.

-

Incubation: Incubate the tubes in a boiling water bath (95-100°C) for 10 minutes.[4]

-

Cooling: Cool the tubes on ice to stop the reaction.

-

Measurement: Measure the absorbance of the solution at 532 nm.[3]

-

Quantification: Calculate the concentration of TBARS in the samples using a standard curve prepared with known concentrations of MDA.

Detailed Protocol: Protein Carbonylation Assay using 2,4-Dinitrophenylhydrazine (DNPH)

This assay quantifies the level of carbonylated proteins, a marker of oxidative protein damage. Carbonyl groups on proteins react with DNPH to form a stable hydrazone product that can be measured spectrophotometrically.

Materials:

-

Protein sample (cell or tissue lysate)

-

DNPH solution (e.g., 10 mM in 2 M HCl)

-

20% (w/v) Trichloroacetic acid (TCA)

-

Ethanol/Ethyl acetate (1:1 v/v) wash solution

-

Guanidine hydrochloride solution (e.g., 6 M)

-

Spectrophotometer

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Derivatization: To a protein sample (e.g., 1 mg), add an equal volume of DNPH solution. For the blank, add 2 M HCl without DNPH. Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

-

Protein Precipitation: Add an equal volume of 20% TCA to each tube and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant. Wash the protein pellet three times with the ethanol/ethyl acetate solution to remove any unreacted DNPH. Vortex and centrifuge after each wash.

-

Resuspension: Resuspend the final protein pellet in guanidine hydrochloride solution.

-

Measurement: Measure the absorbance of the samples at ~375 nm.[5]

-

Calculation: Calculate the amount of protein carbonyls using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).

Pillar 2: Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also a primary source of endogenous ROS. Toxic insults that disrupt mitochondrial function can lead to a bioenergetic crisis and exacerbate oxidative stress. Given the evidence for 2,4-D-induced mitochondrial toxicity, it is highly probable that DCAA also impairs mitochondrial function.

Key Indicators of Mitochondrial Dysfunction:

-

Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and energy status.

-

Mitochondrial Respiration: Measurement of oxygen consumption rate (OCR) provides a detailed assessment of the electron transport chain function.

-

ATP Production: Direct measurement of the cell's primary energy currency.

Figure 3: Experimental workflow for the investigation of DCAA-induced mitochondrial dysfunction.

Detailed Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of mitochondrial polarization.

Materials:

-

JC-1 stock solution (e.g., 200 µM in DMSO)

-

Cell culture medium

-

6-well or 96-well plates (black plates for fluorescence reading)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Culture: Seed cells in the appropriate plate and treat with DCAA as desired. Include a positive control for depolarization (e.g., CCCP or FCCP).

-

JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing (for microscopy): Gently wash the cells with a suitable assay buffer.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells using filters for both green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~535/595 nm) fluorescence.

-

Microplate Reader: Measure the fluorescence intensity at both emission wavelengths.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Detailed Protocol: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a detailed profile of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[6]

-

Cell Plate Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[7]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A, diluted to their optimal working concentrations in the assay medium. DCAA can be added to one of the ports for acute exposure studies or cells can be pre-treated.

-

Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine:

-

ATP-linked respiration: The decrease in OCR after oligomycin injection.

-

Maximal respiration: The OCR after FCCP injection.

-

Non-mitochondrial respiration: The OCR remaining after rotenone/antimycin A injection.

-

-

Data Analysis: The Seahorse software calculates the key parameters of mitochondrial function.

Pillar 3: Induction of Apoptosis

The culmination of severe oxidative stress and mitochondrial dysfunction is often the initiation of programmed cell death, or apoptosis. This is a highly regulated process that is essential for removing damaged cells. Studies on 2,4-D have demonstrated its ability to induce apoptosis in various cell types.

Hallmarks of Apoptosis:

-

DNA Fragmentation: Cleavage of genomic DNA into internucleosomal fragments.

-

Caspase Activation: Activation of a cascade of cysteine proteases that execute the apoptotic program.

-

Phosphatidylserine Externalization: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

Figure 4: Experimental workflow for the investigation of DCAA-induced apoptosis.

Detailed Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization solution (e.g., Triton X-100 or Proteinase K)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Permeabilization: Incubate the samples in permeabilization solution (e.g., 0.1% Triton X-100 in PBS for cells, or Proteinase K for tissues) to allow the TdT enzyme to access the nucleus.[8]

-

Labeling Reaction: Incubate the samples with the TdT reaction mix (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[8]

-

Detection:

-

Direct Fluorescence: If using a fluorescently labeled dUTP, wash the samples and proceed to counterstaining.

-

Indirect Detection: If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-hapten antibody.

-

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and mount the coverslips on microscope slides.

-

Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified.

Detailed Protocol: Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Induction of Apoptosis: Treat cells with DCAA to induce apoptosis. Include untreated cells as a negative control.

-

Cell Lysis: Pellet the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.[9]

-

Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT).

-

Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[9]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Calculate the fold-increase in activity compared to the control.

A Potential Neuromodulatory Role: Interaction with Alpha-2A Adrenergic Receptors

Preliminary information suggests that DCAA may act as a selective ligand for the alpha-2A adrenergic receptor.[11] Alpha-2 adrenergic receptors are G protein-coupled receptors that are primarily located on presynaptic nerve terminals and play a crucial role in regulating neurotransmitter release. Agonists of these receptors typically have sympatholytic effects, leading to a decrease in blood pressure, heart rate, and sedation.[12][13][14]

The potential interaction of DCAA with the alpha-2A adrenergic receptor opens up a new avenue of investigation into its pharmacological and toxicological profile, particularly concerning its effects on the cardiovascular and central nervous systems.

Investigative Approaches:

-

Receptor Binding Assays: To determine the affinity and selectivity of DCAA for the alpha-2A adrenergic receptor and its subtypes.

-

Functional Assays: To assess whether DCAA acts as an agonist, antagonist, or allosteric modulator of the receptor. This can be done by measuring downstream signaling events, such as changes in cAMP levels.

-

In Vivo Studies: To evaluate the effects of DCAA on blood pressure, heart rate, and behavior in animal models.

Synthesis and Future Directions

The mechanism of action of this compound is likely to be multifaceted, extending beyond its established role as a plant auxin mimic. The evidence from its structural analog, 2,4-D, strongly supports the hypothesis that DCAA can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis in mammalian cells. Furthermore, its potential interaction with the alpha-2A adrenergic receptor suggests a possible role in neuromodulation.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these proposed mechanisms. A thorough understanding of the molecular targets and cellular effects of DCAA is crucial for assessing its toxicological risk and for exploring its potential as a scaffold for the development of new therapeutic agents. Future research should focus on validating these hypothesized mechanisms in relevant in vitro and in vivo models, and on elucidating the structure-activity relationships that govern its biological effects.

References

- Stone, W. L., & Smith, M. (2014). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Current neuropharmacology, 12(5), 449–459.

-

Thiobarbituric acid reactive substances (TBARS) Assay. (2019, August 9). protocols.io. Retrieved from [Link]

- Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1019, 178–190.

- Perreault, H., & Costello, C. E. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.

-

ApoAlert Caspase Colorimetric Assay Kits User Manual. (n.d.). Takara Bio. Retrieved from [Link]

-

Detection of Apoptosis by TUNEL Assay. (2019, March 5). G-Biosciences. Retrieved from [Link]

- Ar F., et al. (2016).

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Seahorse XF Cell Mito Stress Test. (n.d.). protocols.io. Retrieved from [Link]

- Rebrin, I., & Sohal, R. S. (2008). Quantification of Protein Carbonylation. In Methods in Molecular Biology (Vol. 477, pp. 19-27). Humana Press.

-

Protein Carbonyl Protocol. (2013, April 3). MMPC. Retrieved from [Link]

- Kaur, H., & Singh, P. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 39–45.

- Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3657.

-

What are Alpha 2 adrenoceptor agonists and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]

-

How Do Alpha-2 Adrenergic Agonists Work? (2021, July 13). RxList. Retrieved from [Link]

-

Thiobarbituric acid reactive substances (TBARS) Assay. (2004, August 13). MMPC.org. Retrieved from [Link]

-

Caspase 3 Assay Kit (Colorimetric). (n.d.). Abbkine. Retrieved from [Link]

-

The TUNEL Assay. (2023, April 30). JoVE. Retrieved from [Link]

- Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2024, July 13). STAR Protocols, 5(3), 103399.

-

OxiSelect™ Protein Carbonyl Spectrophotometric Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

ROS Assay Kit Protocol. (n.d.). Bioquochem. Retrieved from [Link]

-

Alpha-adrenergic agonist. (n.d.). In Wikipedia. Retrieved from [Link]

-

Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

-

DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]

- Kyrylkova, K., Kyryachenko, S., Leid, M., & Kioussi, C. (2012). Detection of apoptosis by TUNEL assay. Methods in molecular biology (Clifton, N.J.), 887, 41–47.

- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2022, May 13). JoVE, (183), e63768.

- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021, October 13). JoVE, (176), e62939.

-

Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]

Sources

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. mmpc.org [mmpc.org]

- 5. mmpc.org [mmpc.org]

- 6. tabaslab.com [tabaslab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 11. oxfordbiomed.com [oxfordbiomed.com]

- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 14. How Do Alpha-2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

An In-depth Technical Guide to the Biological Activity of 3,4-Dichlorophenylacetic Acid

Foreword

To our fellow researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the biological activities of 3,4-Dichlorophenylacetic acid (3,4-DCPAA). In the spirit of scientific integrity, this guide is structured to reflect the current landscape of knowledge. We will first delve into the well-established role of 3,4-DCPAA as a potent auxin analog in the botanical sciences, where a wealth of empirical data exists. Following this, we will critically assess the nascent and often extrapolated information regarding its effects in mammalian systems—a domain ripe for future investigation. Our objective is to provide a clear, data-driven narrative that not only summarizes the knowns but also illuminates the vast unknowns, thereby catalyzing further inquiry into the multifaceted biological profile of this compound.

Part 1: Core Chemistry and Distinctions

This compound is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an acetic acid moiety.[1] Its chemical structure is fundamental to its biological activity.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.03 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in organic solvents, limited solubility in water[1] |

| CAS Number | 5807-30-7[2] |

It is of paramount importance to distinguish 3,4-DCPAA from its structural isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D). While both are chlorinated phenylacetic acid derivatives, the positioning of the chlorine atoms and the nature of the linkage of the acetic acid group to the phenyl ring (direct in 3,4-DCPAA, through an oxygen atom in 2,4-D) result in distinct chemical properties and, consequently, different biological activities. Much of the literature on "dichlorophenyl" herbicides and their mammalian toxicity pertains to 2,4-D, and direct extrapolation of these findings to 3,4-DCPAA is not scientifically valid without specific evidence.[3][4]

Part 2: Established Biological Activity as a Plant Auxin Analog

The most extensively documented biological function of 3,4-DCPAA is its activity as a synthetic auxin in plants.[5][6] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development.

Mechanism of Action in Plants

3,4-DCPAA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by influencing the auxin signaling pathway.[5][6] This mechanism involves binding to auxin receptors, which triggers a cascade of molecular events leading to changes in gene expression and ultimately, physiological responses.[5][6]

Signaling Pathway of 3,4-DCPAA as an Auxin Analog

Caption: Molecular mechanism of 3,4-DCPAA as an auxin analog in plants.

Molecular docking studies have shown that 3,4-DCPAA can bind to auxin receptors, with a particularly high binding activity for the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor.[5][6] This binding initiates the degradation of Aux/IAA repressor proteins, which in turn releases the inhibition of Auxin Response Factors (ARFs).[5][6] Activated ARFs then modulate the transcription of auxin-responsive genes, leading to physiological changes.[5][6]

Physiological Effects in Plants

The auxin-like activity of 3,4-DCPAA manifests in several observable physiological effects that are beneficial for agricultural applications:

-

Promotion of cell elongation: This is a classic auxin response, observed in oat coleoptile segments.[5][6]

-

Induction of adventitious roots: This is crucial for plant propagation.[5][6]

-

Enhancement of crop root growth: This leads to improved nutrient and water uptake.[5][6]

Furthermore, 3,4-DCPAA has been shown to influence auxin transport by inhibiting the endocytosis of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[5][6]

Experimental Protocol: Oat Coleoptile Bioassay for Auxin Activity

This bioassay is a standard method to determine the auxin-like activity of a compound.

Objective: To quantify the cell elongation-promoting activity of 3,4-DCPAA.

Materials:

-

Oat seeds (e.g., Avena sativa)

-

This compound

-

Incubator with controlled temperature and humidity

-

Microscope with an eyepiece micrometer

-

Petri dishes

-

Filter paper

-

Test solutions of 3,4-DCPAA at various concentrations

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for 72 hours at 25°C.

-

Coleoptile Excision: Once the coleoptiles are approximately 2-3 cm long, excise 10 mm segments from the sub-apical region under a dim green light.

-

Incubation: Place the excised segments in Petri dishes lined with filter paper soaked in the test solutions of 3,4-DCPAA or a control solution (buffer).

-

Measurement: Incubate the Petri dishes in the dark at 25°C for 24-48 hours. After incubation, measure the final length of the coleoptile segments using a microscope with an eyepiece micrometer.

-

Data Analysis: Calculate the percentage elongation for each concentration and compare it to the control.

Causality behind Experimental Choices:

-

Darkness: Oat coleoptiles are grown in the dark to prevent phototropic responses that could interfere with the measurement of elongation.

-

Sub-apical segments: The sub-apical region of the coleoptile is the most sensitive to auxin for elongation.

-

Dim green light: This is used during manipulation to minimize any light-induced degradation of endogenous auxins or interference with the assay.

Part 3: Exploration of Potential Mammalian Biological Activity

While the auxin-like activity of 3,4-DCPAA in plants is well-characterized, its effects on mammalian systems are significantly less understood. The available information is sparse and often lacks the support of dedicated, peer-reviewed studies.

Adrenergic Receptor Binding